1,3-Dibromo-5-(methylthio)benzene

Overview

Description

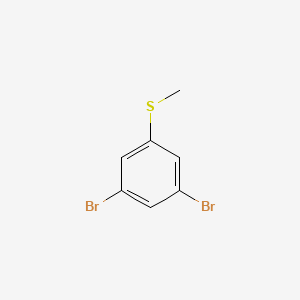

1,3-Dibromo-5-(methylthio)benzene is an organic compound with the molecular formula C7H6Br2S. It consists of a benzene ring substituted with two bromine atoms at the 1 and 3 positions and a methylthio group at the 5 position . This compound is used in various chemical reactions and has applications in scientific research and industry.

Mechanism of Action

Target of Action

It’s known that brominated compounds often interact with various biological targets, influencing their function .

Mode of Action

Brominated compounds like this are often involved in electrophilic aromatic substitution reactions . In such reactions, the bromine atom acts as a leaving group, allowing the compound to form new bonds with its targets .

Biochemical Pathways

It’s known that brominated compounds can participate in various biochemical reactions, including suzuki–miyaura coupling . This reaction is a type of cross-coupling reaction used to form carbon-carbon bonds, a fundamental process in organic chemistry .

Pharmacokinetics

The compound has a molecular weight of 282 , which may influence its absorption and distribution. Its physical form is liquid, and it has a storage temperature of 2-8°C .

Result of Action

Given its potential involvement in suzuki–miyaura coupling , it may play a role in the formation of carbon-carbon bonds, influencing the structure and function of various molecules.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 1,3-Dibromo-5-(methylthio)benzene. For instance, its stability may be affected by temperature, as suggested by its storage conditions . Additionally, its efficacy and action could be influenced by the presence of other compounds, pH, and other environmental conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Dibromo-5-(methylthio)benzene can be synthesized through several methods. One common approach involves the bromination of 5-(methylthio)benzene using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst . The reaction typically occurs under mild conditions, such as room temperature or slightly elevated temperatures, to ensure selective bromination at the desired positions.

Industrial Production Methods

Industrial production of this compound often involves large-scale bromination reactions using bromine or other brominating agents. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, concentration, and reaction time .

Chemical Reactions Analysis

Types of Reactions

1,3-Dibromo-5-(methylthio)benzene undergoes various chemical reactions, including:

Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation Reactions: The methylthio group can be oxidized to form sulfoxides or sulfones under appropriate conditions.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium methoxide, potassium tert-butoxide, and other strong nucleophiles. Reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

Major Products Formed

Substitution Products: Depending on the nucleophile used, various substituted benzene derivatives can be formed.

Oxidation Products: Oxidation of the methylthio group yields sulfoxides or sulfones.

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

1,3-Dibromo-5-(methylthio)benzene: The compound itself.

1,3-Dibromo-5-(methylsulfanyl)benzene: A similar compound with a slightly different sulfur-containing group.

1,3-Dibromo-5-(ethylthio)benzene: A compound with an ethylthio group instead of a methylthio group.

Uniqueness

This compound is unique due to its specific substitution pattern and the presence of both bromine and methylthio groups. This combination of functional groups provides distinct reactivity and versatility in chemical synthesis compared to other similar compounds .

Properties

IUPAC Name |

1,3-dibromo-5-methylsulfanylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6Br2S/c1-10-7-3-5(8)2-6(9)4-7/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFAQYBZJADFVPV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC(=CC(=C1)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6Br2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90597358 | |

| Record name | 1,3-Dibromo-5-(methylsulfanyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90597358 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

141938-37-6 | |

| Record name | 1,3-Dibromo-5-(methylsulfanyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90597358 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.